Copper-66

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

銅-66は、質量数が66の銅の放射性同位体です。原子番号は29で、29個のプロトンと37個の中性子で構成されています。 銅-66は約5.12分の短い半減期で知られており、さまざまな科学分野、特に核医学と放射性医薬品研究において注目されています .

準備方法

合成経路と反応条件: 銅-66は、シクロトロンでニッケル-66を陽子で照射することによって合成できます。この反応は、ニッケル-66に高エネルギー陽子を照射することによって起こり、核反応によって銅-66が生成されます。 反応条件は通常、高エネルギー陽子ビームとニッケル-66で構成された標的物質が含まれます .

工業生産方法: 銅-66の工業生産には、高エネルギー陽子を生成できる粒子加速器であるシクロトロンを使用します。標的物質であるニッケル-66はシクロトロンに配置され、陽子ビームがそれに照射されて核反応が誘発されます。 生成された銅-66は、その後さまざまな用途向けに分離および精製されます .

化学反応の分析

反応の種類: 銅-66は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化学環境や使用する試薬の影響を受けます。

一般的な試薬と条件:

酸化: 銅-66は、硝酸などの酸化剤を使用して酸化でき、硝酸銅(II)が生成されます。

還元: 銅-66の還元は、水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、元素銅が生成されます。

生成される主要な生成物:

酸化: 硝酸銅(II)

還元: 元素銅

置換: 塩化銅(II)

4. 科学研究への応用

銅-66は、化学研究、生物学研究、医学研究、産業など、さまざまな科学研究に広く応用されています。

化学:

- 反応機構や経路を調査するための放射化学研究においてトレーサーとして使用されます。

生物学:

- 生物システムにおける銅の動きと分布を追跡するための生物学研究に使用されます。

医学:

- 核医学においてポジトロン断層撮影(PET)イメージングに使用され、代謝プロセスや疾患状態に関する貴重な洞察を提供します。

産業:

科学的研究の応用

Copper-66 has a wide range of applications in scientific research, including:

Chemistry:

- Used as a tracer in radiochemical studies to investigate reaction mechanisms and pathways.

Biology:

- Employed in biological studies to track the movement and distribution of copper in biological systems.

Medicine:

- Utilized in nuclear medicine for positron emission tomography (PET) imaging, providing valuable insights into metabolic processes and disease states.

Industry:

作用機序

銅-66の作用機序は、陽電子を放出する放射性崩壊を伴います。これらの陽電子は周囲の組織の電子と相互作用し、ガンマ線が放出されます。ガンマ線はイメージングデバイスによって検出され、代謝プロセスや疾患状態を可視化することができます。 銅-66の作用に関与する分子標的および経路は、特定のアプリケーションおよび研究対象の生物システムによって異なります .

類似化合物との比較

銅-66は、銅-64、銅-62、銅-67などの他の銅同位体と比較することができます。これらの各同位体は、それぞれ独自の特性と用途を持っています。

銅-64: 半減期が長く(12.7時間)、PETイメージングと放射線療法に使用されます。

銅-62: 半減期が短く(9.74分)、主にPETイメージングに使用されます。

特性

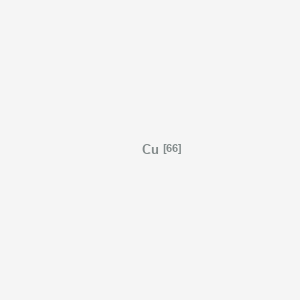

CAS番号 |

14391-73-2 |

|---|---|

分子式 |

Cu |

分子量 |

65.928869 g/mol |

IUPAC名 |

copper-66 |

InChI |

InChI=1S/Cu/i1+2 |

InChIキー |

RYGMFSIKBFXOCR-NJFSPNSNSA-N |

異性体SMILES |

[66Cu] |

正規SMILES |

[Cu] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

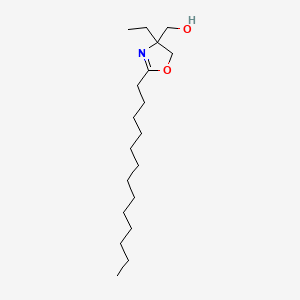

![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)